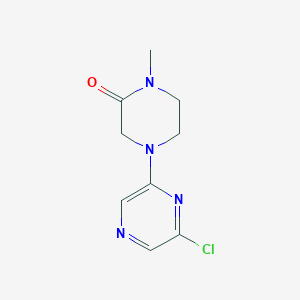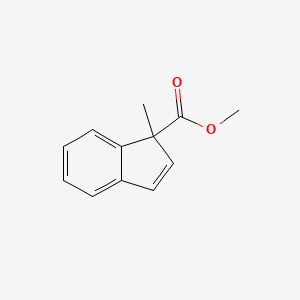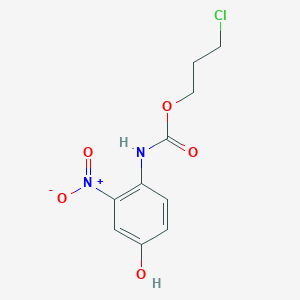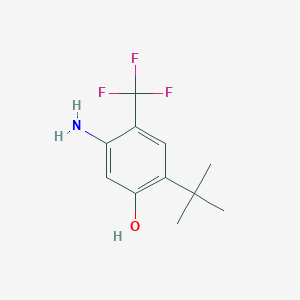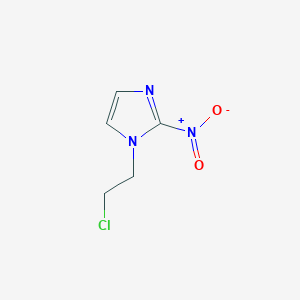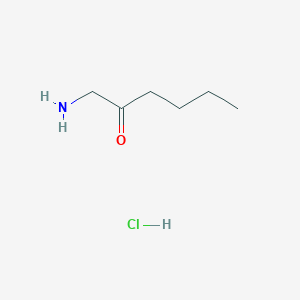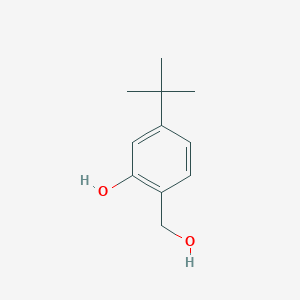
5-(tert-Butyl)-2-(hydroxymethyl)phenol
Descripción general
Descripción
5-(tert-Butyl)-2-(hydroxymethyl)phenol: is an organic compound characterized by the presence of a tert-butyl group and a hydroxymethyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-(hydroxymethyl)phenol typically involves the following steps:
Starting Material: The synthesis often begins with a phenol derivative.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxymethylation: The hydroxymethyl group can be introduced through a formylation reaction followed by reduction. For example, the phenol can be formylated using formaldehyde and a base, followed by reduction with a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely and ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-(tert-Butyl)-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The phenol group can be reduced to a cyclohexanol derivative using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride for chlorination.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for chlorination reactions.
Major Products
Oxidation: 5-(tert-Butyl)-2-carboxyphenol.
Reduction: 5-(tert-Butyl)-2-(hydroxymethyl)cyclohexanol.
Substitution: 5-(tert-Butyl)-2-(chloromethyl)phenol.
Aplicaciones Científicas De Investigación
5-(tert-Butyl)-2-(hydroxymethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the phenol group.
Medicine: Investigated for its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of polymers and resins due to its stabilizing properties
Mecanismo De Acción
The mechanism of action of 5-(tert-Butyl)-2-(hydroxymethyl)phenol involves its interaction with molecular targets through its phenol and hydroxymethyl groups. The phenol group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butyl)phenol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-(tert-Butyl)-4-methylphenol: Contains a methyl group instead of a hydroxymethyl group, altering its chemical properties and reactivity.
Uniqueness
5-(tert-Butyl)-2-(hydroxymethyl)phenol is unique due to the presence of both the tert-butyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity patterns.
Propiedades
Fórmula molecular |
C11H16O2 |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
5-tert-butyl-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6,12-13H,7H2,1-3H3 |
Clave InChI |
VNWBZADADUVOIU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)CO)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
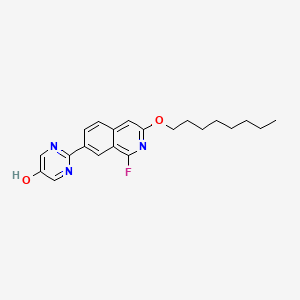
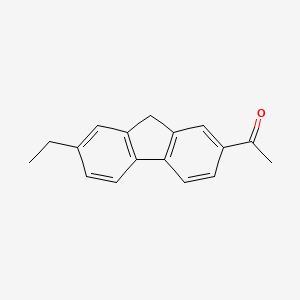



![1-{[(4-Chlorophenyl)methoxy]methyl}-5-fluoropyrimidin-2(1H)-one](/img/structure/B8658826.png)
